molecular formula C7H5F4N B13660013 2-(Difluoromethyl)-3,5-difluoroaniline

2-(Difluoromethyl)-3,5-difluoroaniline

Cat. No.: B13660013
M. Wt: 179.11 g/mol
InChI Key: BRHYKKQDNZMPSP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-difluoroaniline is an organic compound characterized by the presence of difluoromethyl and difluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-difluoroaniline typically involves the introduction of difluoromethyl groups into aniline derivatives. One common method is the reaction of aniline precursors with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance reaction efficiency and yield. The use of environmentally benign reagents and conditions is also a focus to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated derivatives, amines, and substituted aniline compounds .

Scientific Research Applications

2-(Difluoromethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3,5-difluoroaniline
  • 2-(Difluoromethyl)-4,6-difluoroaniline
  • 2-(Difluoromethyl)-3,5-dichloroaniline

Uniqueness: 2-(Difluoromethyl)-3,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2

InChI Key

BRHYKKQDNZMPSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)F)F)F

Origin of Product

United States

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